molecular formula C10H18ClNOS B1202023 Cevimeline hydrochloride CAS No. 124620-89-9

Cevimeline hydrochloride

Cat. No.: B1202023
CAS No.: 124620-89-9
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-GHXDPTCOSA-N
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Description

Cevimeline hydrochloride is a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high selectivity for M1 and M3 receptor subtypes. It is chemically designated as (±)-cis-2-methylspiro(1,3-oxathiolane-5,3'-quinuclidine) hydrochloride hemihydrate and formulated as a solid hydrochloride salt due to the liquid state of its free base at ambient conditions . The cis-isomer is the pharmacologically active form, exhibiting higher solubility and bioavailability compared to the trans-isomer .

Clinically, cevimeline is approved for treating xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eye) in Sjögren’s syndrome, leveraging its ability to stimulate M3 receptors on exocrine glands to enhance salivary and lacrimal secretion . It is also under investigation for cognitive enhancement in Alzheimer’s disease (AD) due to its M1 receptor agonism, which may improve cholinergic neurotransmission . The standard dosage is 30 mg three times daily, with efficacy demonstrated in randomized controlled trials .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891421
Record name Cevimeline hydrochloride
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Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107220-28-0, 124620-89-9
Record name Cevimeline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107220-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevimeline hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
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Biological Activity

Cevimeline hydrochloride is a cholinergic agonist primarily used in the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. It selectively activates muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, leading to increased secretion from exocrine glands such as salivary and sweat glands. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

Cevimeline exerts its effects by binding to muscarinic receptors:

  • M1 Receptors : Predominantly found in secretory glands, their activation enhances glandular secretion.
  • M3 Receptors : Located on smooth muscle and glands, their stimulation promotes smooth muscle contraction and further glandular secretion.

The activation of these receptors leads to increased saliva production, which alleviates symptoms of dry mouth. Cevimeline has been shown to induce atropine-sensitive contractions in isolated guinea pig ilea and trachea preparations, indicating its role as an effective muscarinic agonist .

Pharmacokinetics

The pharmacokinetic profile of cevimeline includes:

  • Absorption : Rapid absorption with peak plasma concentration occurring 1.5 to 2 hours post-administration.
  • Distribution : Volume of distribution is approximately 6 L/kg, with less than 20% protein binding .
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 isoenzymes CYP2D6 and CYP3A4. Major metabolites include cis and trans-sulfoxides and glucuronic acid conjugates .
  • Excretion : About 84% of a 30 mg dose is excreted in urine within 24 hours, with a half-life of approximately 5 hours .

Clinical Studies and Case Reports

Several studies have evaluated the efficacy of cevimeline in clinical settings:

  • Dry Mouth in Sjögren's Syndrome :
    • A study involving patients with Sjögren's syndrome demonstrated that cevimeline significantly improved salivary flow rates compared to placebo. Patients reported enhanced quality of life due to reduced symptoms of dry mouth .
  • Comparative Efficacy :
    • Research comparing cevimeline to pilocarpine (another sialogogue) indicated that while both drugs effectively stimulate salivation, cevimeline required higher doses for similar effects. Intraperitoneal administration induced salivation without affecting water intake, suggesting a different central nervous system action compared to pilocarpine .
  • Adverse Effects :
    • Common side effects include sweating, nausea, diarrhea, and abdominal pain. The incidence of these effects was noted to be higher in patients receiving higher doses .

Data Table: Pharmacological Properties

PropertyValue
Chemical StructureC10H18ClNOS
Molecular Weight219.78 g/mol
Receptor AffinityM1 (EC50 = 3.5 µM), M3 (EC50 = 3 µM)
Half-LifeApproximately 5 hours
Volume of Distribution6 L/kg
Protein Binding<20%

Scientific Research Applications

Clinical Applications

1. Treatment of Xerostomia:

  • Sjögren's Syndrome: Cevimeline is FDA-approved for the treatment of dry mouth resulting from Sjögren's syndrome. Clinical trials have demonstrated significant improvements in salivary flow and subjective symptoms of dry mouth among patients treated with cevimeline compared to placebo .
  • Radiation-Induced Xerostomia: Research indicates potential benefits of cevimeline in alleviating dry mouth resulting from radiation therapy for head and neck cancers. Its ability to stimulate saliva production may help mitigate the discomfort associated with this condition .

2. Dry Cough in Sjögren's Syndrome:

  • A study involving nine patients with Sjögren's syndrome reported that cevimeline significantly improved dry cough symptoms by enhancing airway mucus secretion, suggesting its broader therapeutic potential beyond just treating xerostomia .

3. Cognitive Function in Alzheimer's Disease:

  • Emerging studies are investigating the effects of cevimeline on cognitive functions in Alzheimer's disease patients. The cholinergic properties of cevimeline may provide neuroprotective effects, although further research is required to establish its efficacy in this context .

Clinical Trials

A pivotal double-blind, randomized controlled trial assessed the efficacy of cevimeline in 75 patients with Sjögren's syndrome. Participants received either 30 mg or 60 mg of cevimeline three times daily or a placebo for six weeks. Key findings included:

  • Improvement in Symptoms: Both dosages resulted in significant improvements in dry mouth symptoms and increased salivary flow compared to placebo.
  • Tolerability: The 30 mg dosage was well tolerated, while the higher dosage (60 mg) was associated with a greater incidence of gastrointestinal adverse effects, such as nausea .
Study Parameter30 mg Dose (t.i.d.)60 mg Dose (t.i.d.)Placebo
Patients Completed Study313014
Mean Salivary Flow IncreaseSignificantSignificantNone
Adverse EventsMildModerateLow

Long-Term Safety Studies

Long-term safety studies have indicated that cevimeline can be administered safely over extended periods (up to one year) with manageable side effects. Common adverse effects include increased sweating, nausea, and diarrhea .

Case Studies

Case Study: Efficacy in Sjögren's Syndrome
A case study involving a 51-year-old female patient demonstrated substantial relief from xerostomia after initiating treatment with cevimeline. The patient's quality of life improved markedly, allowing her to engage more comfortably in social interactions.

Case Study: Dry Cough Management
In another documented case, a patient experiencing chronic dry cough associated with Sjögren's syndrome reported significant symptom relief after being prescribed cevimeline. The increase in airway secretions alleviated discomfort and improved respiratory function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cevimeline hydrochloride belongs to the cholinergic agonist class, which includes drugs like pilocarpine, xanomeline, and acetylcholinesterase (AChE) inhibitors such as distigmine bromide. Below is a detailed comparison:

Pharmacological Profile

Compound Receptor Selectivity Mechanism Key Structural Features
This compound M1 > M3 >> M2, M4, M5 Direct mAChR agonist Quinuclidine derivative; cis-isomer as API
Pilocarpine Non-selective (M3 > M1) Direct mAChR agonist Natural alkaloid; imidazole ring
Xanomeline M1/M4 preferential Direct mAChR agonist Thiadiazole derivative
Distigmine bromide N/A AChE inhibitor Bis-pyridinium compound

Pharmacokinetics

Compound Half-Life Metabolism Solubility
This compound ~5 hours Hepatic (CYP450) High (hydrochloride hemihydrate)
Pilocarpine 0.8–1.5 hours Hepatic (non-CYP) Moderate
Xanomeline ~6 hours Hepatic (CYP2D6) Low
Distigmine bromide 2–4 hours Renal excretion Poor

Key Research Findings

Sjögren’s Syndrome :

  • A randomized crossover trial in southern Chinese patients (n=75) showed cevimeline (30 mg TID) significantly improved xerostomia and quality of life vs. placebo (p<0.05) .
  • Pilocarpine demonstrated similar efficacy but required more frequent dosing (5 mg TID) .

Alzheimer’s Disease: Preclinical studies suggest cevimeline enhances cognition by activating M1 receptors in the cortex .

Structural Advantages :

  • The cis-isomer of cevimeline has less dense crystal packing, contributing to higher solubility (30 mg/mL) vs. the trans-isomer (12 mg/mL) .

Safety :

  • Overdose cases (e.g., 180 mg single dose) reported severe cholinergic toxicity (e.g., bradycardia, seizures), requiring atropine intervention .

Preparation Methods

Solvent Selection

The patent emphasizes low-toxicity solvents like ethyl acetate and tetrahydrofuran, which are recyclable and minimize environmental impact. Polar aprotic solvents enhance chiral acid solubility, while non-polar solvents (hexane, heptane) improve salt precipitation efficiency.

Temperature and pH Control

  • Recrystallization : Conducted at reflux temperatures (60–80°C) to dissolve impurities, followed by cooling to induce selective crystallization.

  • Alkaline Liberation : Performed at pH 12–14 using NaOH or K2CO3 to ensure complete dissociation of the cis-cevimeline-chiral acid complex.

Purification and Crystallization Methods

Post-liberation, cis-cevimeline is extracted into organic solvents (methyl tert-butyl ether, hexane) and dried with anhydrous Na2SO4 or MgSO4. The free base is then converted to the hydrochloride salt via HCl gas bubbling or aqueous HCl addition.

Critical Parameters :

  • Extraction Efficiency : Triple extraction with ether or hexane achieves >95% recovery.

  • Drying Agent Ratio : 10 mL extraction liquid per 0.5–2 g desiccant.

Analytical Characterization

1H NMR and HPLC validate enantiomeric purity and chemical structure. The patent reports complete absence of trans-cevimeline signals in 1H NMR spectra of final products. DSC and FTIR analyses confirm absence of polymorphic transitions and drug-polymer interactions in formulated products.

Comparative Analysis of Preparation Methods

The L-(-)-dibenzoyl tartaric acid method (25.2% yield) outperforms alternatives due to superior stereoselectivity. However, D-(+)-methyldiphenyl tartrate offers cost advantages in large-scale production despite lower yields (15.5%).

Industrial-Scale Production Considerations

  • Solvent Recycling : Ethyl acetate and tetrahydrofuran recovery reduces costs by 30–40%.

  • Waste Minimization : Low-toxicity solvents align with green chemistry principles.

  • Process Scaling : Continuous recrystallization systems enhance throughput and purity consistency.

Recent Advances in Synthesis

Recent innovations focus on enzymatic resolution and flow chemistry to reduce reliance on chiral acids. However, the patent’s method remains the gold standard for purity and scalability .

Q & A

Basic Research Questions

Q. What standardized protocols ensure accurate purity assessment of cevimeline hydrochloride in preclinical studies?

  • Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Validate the method using parameters like linearity (e.g., 0.1–10 µg/mL), precision (RSD <2%), and recovery rates (95–105%). Reference standards should match the compound’s certificate of analysis. Include retention time comparisons and peak purity indices in supplementary materials to ensure reproducibility .

Q. How should this compound be handled to maintain stability during experimental workflows?

  • Methodological Answer : Store lyophilized forms at -20°C in airtight, light-resistant containers. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Conduct stability tests under experimental conditions (e.g., 24-hour room temperature exposure) via spectrophotometric or mass spectrometry monitoring. Protective gloves (nitrile or neoprene) are mandatory during handling to prevent degradation from moisture or skin contact .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices like plasma or tissue homogenates?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity (LOQ ~1 ng/mL). Prepare calibration curves using matrix-matched standards to account for ion suppression. Validate extraction efficiency (e.g., solid-phase extraction with ≥85% recovery) and inter-day precision (<15% CV). Report matrix effects and carryover rates in supplementary data .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data across this compound studies be methodologically reconciled?

  • Methodological Answer : Perform a meta-analysis comparing variables like dosing regimens (e.g., single vs. repeated), species differences (rodent vs. primate), and analytical methodologies. Use sensitivity analysis to identify confounding factors (e.g., renal clearance variations). Cross-validate findings via physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific metabolic pathways .

Q. What experimental designs mitigate confounding variables when studying off-target effects of this compound?

  • Methodological Answer : Employ a factorial design with control groups for muscarinic receptor subtypes (M1/M3). Use siRNA knockdown or selective antagonists (e.g., pirenzepine for M1) to isolate target interactions. Include positive/negative controls in each assay (e.g., carbachol for receptor activation). Validate off-target effects via transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG/GO) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 and Hill coefficients. Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals. For multi-dose studies, apply ANOVA with post-hoc Tukey tests to compare group means. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) to justify sample sizes .

Methodological Considerations for Publication

  • Data Presentation : Avoid overcrowding figures with chemical structures; prioritize clarity using color-coded dose-response curves or heatmaps for receptor affinity data .
  • Reproducibility : Detailed experimental protocols (e.g., HPLC gradients, LC-MS/MS parameters) must be included in supplementary materials, adhering to journal guidelines for compound characterization .
  • Ethical Compliance : For in vivo studies, reference institutional animal care protocols (IACUC) or human trial approvals (IRB), including randomization and blinding procedures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cevimeline hydrochloride
Reactant of Route 2
Cevimeline hydrochloride

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